molecular formula C20H25N3O B6115422 N-(4-benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)methanimine CAS No. 5786-90-3

N-(4-benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)methanimine

Cat. No.: B6115422
CAS No.: 5786-90-3
M. Wt: 323.4 g/mol
InChI Key: VNUAROAVXUOXEL-UHFFFAOYSA-N
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Description

N-(4-benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)methanimine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a benzyl group attached to the piperazine ring and an ethoxyphenyl group attached to the methanimine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)methanimine typically involves the reaction of 4-benzylpiperazine with 4-ethoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product. After the reaction is complete, the product is isolated by filtration, washed with a suitable solvent, and purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC) or distillation, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzyl or ethoxyphenyl moieties are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted benzyl or ethoxyphenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential pharmacological properties, including its effects on the central nervous system.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)methanimine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(4-benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)methanimine can be compared with other piperazine derivatives, such as:

    N-(4-benzylpiperazin-1-yl)-1-(4-methoxyphenyl)methanimine: Similar structure but with a methoxy group instead of an ethoxy group.

    N-(4-benzylpiperazin-1-yl)-1-(4-chlorophenyl)methanimine: Similar structure but with a chloro group instead of an ethoxy group.

    N-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)methanimine: Similar structure but with a fluoro group instead of an ethoxy group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(4-benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-2-24-20-10-8-18(9-11-20)16-21-23-14-12-22(13-15-23)17-19-6-4-3-5-7-19/h3-11,16H,2,12-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUAROAVXUOXEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00364376
Record name ST50243211
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5786-90-3
Record name ST50243211
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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